molecular formula C6H4Cl2N2O2 B1218486 2,4-Dichloro-6-nitroaniline CAS No. 2683-43-4

2,4-Dichloro-6-nitroaniline

Cat. No. B1218486
CAS RN: 2683-43-4
M. Wt: 207.01 g/mol
InChI Key: IZEZAMILKKYOPW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroaniline is a chemical compound with the linear formula Cl2C6H2(NO2)NH2 . It has a molecular weight of 207.01 . This compound was used to design a faster-reacting, more intensely fluorescent pH probe based on rhodamine spirolactam structure .


Synthesis Analysis

The synthesis of chloronitroanilines, such as 2,4-Dichloro-6-nitroaniline, involves chlorinating nitroanilines in hydrochloric acid . The process yields pure products and avoids an accumulation of chlorine during the reaction .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-nitroaniline includes two chlorine atoms, six carbon atoms, four hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-nitroaniline has a density of 1.6±0.1 g/cm^3, a boiling point of 307.5±37.0 °C at 760 mmHg, and a flash point of 139.8±26.5 °C . It also has a molar refractivity of 46.8±0.3 cm^3 .

Scientific Research Applications

Catalyst in Organic Synthesis

DCNA is extensively employed in scientific research as a versatile catalyst . It facilitates the synthesis of various organic compounds . The precise mechanism of action of DCNA remains incompletely understood, but it is believed to stem from its ability to form complexes with transition metals . These complexes are thought to contribute to the catalytic activity exhibited by DCNA .

Electrochemical Oxidation

DCNA enables the electrochemical oxidation of organic compounds . This application is particularly useful in the field of electrochemistry, where it can be used to study the oxidation behavior of various organic compounds .

Biochemistry Applications

In the field of biochemistry, DCNA finds wide-ranging applications . While the specific applications in this field are not detailed in the source, the versatility of DCNA suggests that it could be used in a variety of biochemical processes .

Chlorination Process

DCNA can be used in the chlorination process of 4-nitroaniline to synthesize 2,6-dichloro-4-nitroaniline . This process involves dissolving chlorine gas in 1,2-dichloroethane as the chlorine source for a liquid–liquid two-phase chlorination reaction .

Designing pH Probes

DCNA has been used to design a faster-reacting, more intensely fluorescent pH probe based on rhodamine spirolactam structure . This application is particularly useful in the field of analytical chemistry, where pH probes are essential tools for measuring the acidity or alkalinity of a solution .

Industrial Applications

Given the high reaction efficiency and safety of the liquid–liquid two-phase chlorination process involving DCNA , it has a prospect for industrial application in terms of safety and controllability . This could potentially revolutionize the way chlorination reactions are carried out in the industry .

Safety And Hazards

2,4-Dichloro-6-nitroaniline is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Future research could focus on the development of more efficient and recyclable detection methods for 2,4-Dichloro-6-nitroaniline . For example, a high-nuclear Cd (ii)–Sm (iii) nanocluster has been used for rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline .

properties

IUPAC Name

2,4-dichloro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEZAMILKKYOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041361
Record name 2,4-Dichloro-6-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-nitroaniline

CAS RN

2683-43-4
Record name 2,4-Dichloro-6-nitroaniline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-nitrophenylamine
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Record name 2683-43-4
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Record name 2,4-Dichloro-6-nitroaniline
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Record name 2,4-dichloro-6-nitroaniline
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Record name 2,4-DICHLORO-6-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
SA Attiga, CH Rochester - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Activity coefficients and relative partial molal enthalpies have been deduced from measurements of the solubilities of 2,4-dinitroaniline, 2,6-dichloro-4-nitroaniline, and 2,4-dichloro-6-…
Number of citations: 4 pubs.rsc.org
BS Yadav, MK Yadav, V Kumar… - Asian journal of …, 1997 - researchgate.net
SSTSS Page 1 SSTSS Asian Journal of Chemistry Vol 9. No 3 ( 1997), 372–378 Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines BS YADAv*, MK …
Number of citations: 8 www.researchgate.net
X Li, S Parkin, HJ Lehmler - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the crystal structure of the title compound, C6H2Cl2INO2, there are weak C—H⋯Cl interactions and I⋯O [3.387 (4) Å] close contacts. These interactions form sheets in the ac plane, …
Number of citations: 6 scripts.iucr.org
C Eaborn, PM Jackson, R Taylor - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
The rates at 25·0 of detritiation of 4-tritio-m-xylene and of cleavage (desilylation) of p-chlorophenyltrimethylsilane by trifluoroacetic acid increase to a maximum (at ca. 80–83 and 83–87 …
Number of citations: 14 pubs.rsc.org
DPN Satchell - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… ionisation of five of the indicators usual in acidity-function studies, namely , @-nitroaniline, o-nitroaniline, 4-chloro-2-nitroanineJ p-nitrodiphenylamine, and 2 : 4-dichloro-6-nitroaniline, …
Number of citations: 0 pubs.rsc.org
H Van Looy, LP Hammett - Journal of the American Chemical …, 1959 - ACS Publications
In the solvent nitromethane the reaction of sulfuric acid (HA) with an indicator (I) of the nitroanilinetype can be com-pletely accounted for by the following processes: I+ HA*= i IH+-A” and …
Number of citations: 42 pubs.acs.org
GT Hunt, MP Hoyt - Journal of High Resolution …, 1982 - Wiley Online Library
Further applications of fused silica capillary columns (FSCC) to the analysis of environmental samples are presented. The chromatographic behavior (RT, RRT) of organic compounds …
UA Spitzer, TW Toone, R Stewart - Canadian Journal of …, 1976 - cdnsciencepub.com
The H R acidity function has been determined for the trifluoroacetic acid–water system, and extended beyond 100% acid by the addition of trifluoroacetic anhydride, to 99.5 wt.% …
Number of citations: 53 cdnsciencepub.com
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… This product was hydrolysed by 30 minutes' boiling with 50% sulphuric acid (300 g.), and the 2 : 4-dichloro-6-nitroaniline was precipitated by dilution with water and crystallised from …
Number of citations: 19 pubs.rsc.org
E Jirásková, J Kulhánek, T Nevěčná… - Collection of …, 1999 - cccc.uochb.cas.cz
Four 2,6-disubstituted anilines with CH 3 , Cl, and NO 2 substituents have been synthesized and, together with four commercial substances of the same type, subjected to …
Number of citations: 3 cccc.uochb.cas.cz

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